molecular formula C17H20N4O2 B2881229 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide CAS No. 1105203-21-1

2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide

Cat. No. B2881229
CAS RN: 1105203-21-1
M. Wt: 312.373
InChI Key: BEZJBDXCLHJIHF-UHFFFAOYSA-N
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Description

“2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide” is a chemical compound with a complex structure. It contains an indole nucleus, which is a common structure in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds involves a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water . This procedure is mild and efficient, yielding pyrrolo [3,2- c ]pyridine derivatives with 76–94% yields after simple crystallization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound has a pyrimido[5,4-b]indole core, which is a fused ring system combining a pyrimidine ring and an indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a Log Kow (KOWWIN v1.67 estimate) of 1.89, a boiling point of 525.13°C (Adapted Stein & Brown method), and a melting point of 224.34°C (Mean or Weighted MP) .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Agents : Novel derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, including similar compounds to the one mentioned, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
  • Anti-inflammatory Activities : Research on thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to the compound of interest, showed that certain synthesized compounds exert moderate anti-inflammatory activity. These findings suggest the potential therapeutic applications of these compounds in treating inflammatory conditions (Tozkoparan et al., 1999).

Chemical Synthesis and Characterization

  • Synthesis of Pyrimidoindoles : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives has been reported, highlighting the utility of these compounds in kinase research. This indicates the interest in pyrimidoindole derivatives for their potential applications in pharmaceutical research (Cheung et al., 2001).

Applications in Natural Products and Fungal Isolates

  • Isolation from Endophytic Fungi : Pyrrole and indole alkaloids, including new pyrrole alkaloids and indole derivatives, have been isolated from endophytic fungi. These compounds, related in structure to the compound of interest, underline the significance of natural products research in discovering compounds with potential biological activities (Li et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-3-6-9-18-14(22)10-21-11-19-15-12-7-4-5-8-13(12)20-16(15)17(21)23/h4-5,7-8,11,20H,2-3,6,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZJBDXCLHJIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide

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